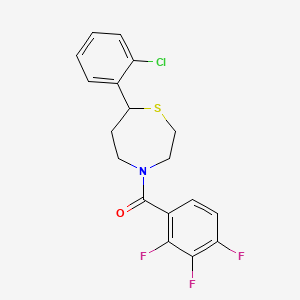
7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H15ClF3NOS and its molecular weight is 385.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a thiazepane ring and multiple halogen substituents, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature and data.
- Chemical Name : this compound
- CAS Number : 1795430-71-5
- Molecular Formula : C₁₈H₁₅ClF₃NOS
- Molecular Weight : 385.83 g/mol
- Structure : The compound features a thiazepane ring linked to a chlorophenyl group and a trifluorobenzoyl moiety.
Antimicrobial Activity
Studies have indicated that compounds containing thiazepane rings often display antimicrobial properties. For instance, derivatives of thiazepanes have been evaluated for their effectiveness against various bacterial strains. Preliminary data suggest that this compound may exhibit similar antimicrobial effects due to its structural characteristics.
Anticancer Potential
Recent research has focused on the anticancer properties of thiazepane derivatives. The presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
| Study Reference | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 15.0 | Cell cycle arrest |
Neuropharmacological Effects
Thiazepane derivatives have also been explored for their neuropharmacological activities. Compounds structurally similar to this compound have shown promise as potential anxiolytics and antidepressants in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of thiazepane derivatives showed that those with electron-withdrawing groups (like trifluoromethyl) exhibited significantly higher anticancer activity compared to their non-substituted counterparts. The study highlighted the importance of substituent position and electronic effects on biological activity. -
Neuropharmacological Assessment :
In an experimental model evaluating the anxiolytic effects of thiazepanes, it was found that specific analogs could reduce anxiety-like behaviors in rodents. Behavioral assays indicated a decrease in locomotor activity and increased time spent in open arms during elevated plus-maze tests.
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBQXNBPIHOCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













